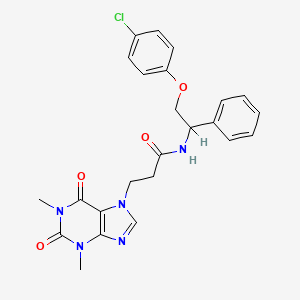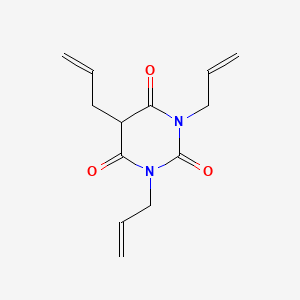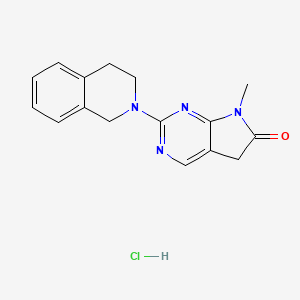
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core fused with an isoquinoline moiety. The presence of a monohydrochloride group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo-pyrimidine core, followed by the introduction of the isoquinoline moiety. Key steps include:
Cyclization Reactions: Formation of the pyrrolo-pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the isoquinoline group via nucleophilic substitution reactions.
Methylation: Addition of a methyl group to the pyrrolo-pyrimidine core using methylating agents such as methyl iodide.
Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyrrolo-pyrimidine and isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.
Scientific Research Applications
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study cellular processes and molecular pathways.
Material Science:
Mechanism of Action
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline moiety but different core structures.
Uniqueness
The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride lies in its combined pyrrolo-pyrimidine and isoquinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
122113-25-1 |
|---|---|
Molecular Formula |
C16H17ClN4O |
Molecular Weight |
316.78 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C16H16N4O.ClH/c1-19-14(21)8-13-9-17-16(18-15(13)19)20-7-6-11-4-2-3-5-12(11)10-20;/h2-5,9H,6-8,10H2,1H3;1H |
InChI Key |
DFUPNMZUMXDJGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCC4=CC=CC=C4C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



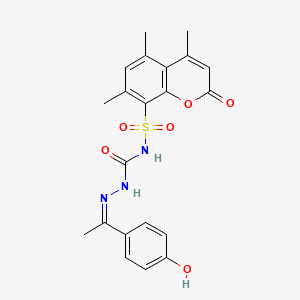

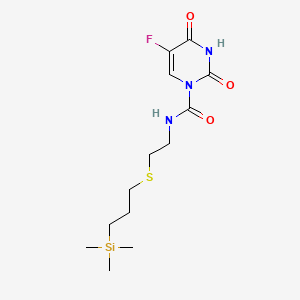
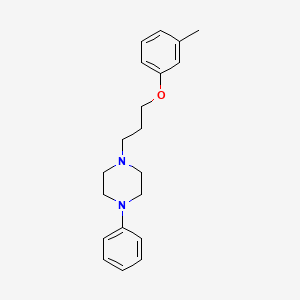

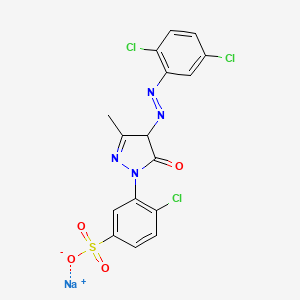
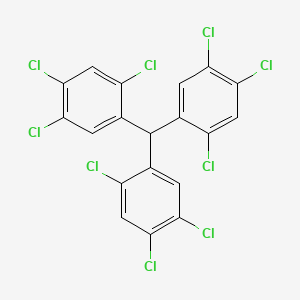

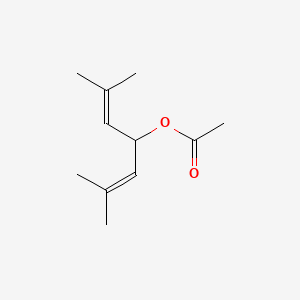
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
